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Compound of Interest

Compound Name: A1120

Cat. No.: B1666370

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of TPST-1120, a first-in-class oral antagonist of peroxisome proliferator-
activated receptor alpha (PPARQ), against current first-line treatments for unresectable or
metastatic hepatocellular carcinoma (HCC).[1][2] This analysis is based on publicly available
clinical trial data and aims to facilitate an independent assessment of TPST-1120's
performance and potential.

Executive Summary

TPST-1120 is an investigational small molecule that targets cancer cell metabolism and
modulates the tumor microenvironment.[3] Clinical trial data, primarily from a global
randomized Phase 1b/2 study (part of Roche's Morpheus program), suggests that TPST-1120
in combination with the standard-of-care, atezolizumab and bevacizumab, demonstrates a
promising improvement in clinical outcomes for patients with advanced HCC compared to the
standard-of-care alone. This guide presents a side-by-side comparison of efficacy and safety
data from key clinical trials of TPST-1120 and its alternatives, detailed experimental protocols,
and a visualization of its mechanism of action.

Data Presentation: Quantitative Comparison of
First-Line HCC Therapies

The following tables summarize key efficacy and safety data from clinical trials of TPST-1120 in
combination with atezolizumab and bevacizumab, and the respective pivotal trials for the
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standard-of-care combination, as well as other approved first-line treatments, sorafenib and
lenvatinib.

Table 1: Efficacy of TPST-1120 Combination Therapy vs. Standard of Care in First-Line
Unresectable HCC

TPST-1120 + Atezolizumab .
Atezolizumab +

Endpoint + Bevacizumab (Phase .
Bevacizumab (IMbrave150)

1b/2)

Confirmed Objective Response
30% 27.3%

Rate (ORR)

Median Progression-Free

) 7.0 months 6.8 months

Survival (PFS)

Median Overall Survival (OS) 21.0 months 19.2 months

Hazard Ratio (HR) for OS 0.65 0.66 (vs. Sorafenib)

Data for the TPST-1120 combination is from a randomized Phase 1b/2 study. The IMbrave150
trial was a Phase 3 study.

Table 2: Efficacy of Other First-Line Therapies for Unresectable HCC

Endpoint Sorafenib (SHARP Trial) Lenvatinib (REFLECT Trial)
Objective Response Rate
2% 24.1%

(ORR)
Median Progression-Free

) 5.5 months 7.4 months
Survival (PFS)
Median Overall Survival (OS) 10.7 months 13.6 months
Hazard Ratio (HR) for OS 0.69 (vs. Placebo) 0.92 (vs. Sorafenib)

Table 3: Overview of Key Safety Data (Grade 3/4 Treatment-Related Adverse Events)
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TPST-1120 + Atezolizumab

. . Lenvatinib
Atezolizumab + Sorafenib
Adverse Event . . (REFLECT
+ Bevacizumab (SHARP Trial) Trial)
ria
Bevacizumab (IMbravel50)
_ Data not
Hypertension . 15.2% 4% 23%
specified
_ Data not
Diarrhea - 1.8% 8% 4%
specified
, Data not
Fatigue . 3.6% 4% 9%
specified
Hand-Foot Skin Data not
<1% 8% 3%

Reaction specified

Note: The safety profile for the TPST-1120 combination was reported to be manageable and
consistent with the profiles of atezolizumab and bevacizumab.

Experimental Protocols

Below are summaries of the methodologies for the key clinical trials cited in this guide.

TPST-1120 in Combination with Atezolizumab and
Bevacizumab (NCT04524871 - Morpheus-Liver)

o Study Design: A Phase 1b/2, open-label, multicenter, randomized umbrella study.

o Patient Population: Patients with locally advanced or metastatic hepatocellular carcinoma
(HCC) who have not received prior systemic therapy.[4]

« Intervention: Participants were randomized to receive either TPST-1120 (1200 mg orally
once daily on days 1-21 of a 21-day cycle) in combination with atezolizumab (1200 mg IV on
day 1 of each 21-day cycle) and bevacizumab (15 mg/kg IV on day 1 of each 21-day cycle),
or atezolizumab and bevacizumab alone.[5]

e Primary Endpoint: Objective Response Rate (ORR).
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» Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and Duration
of Response (DOR).[5]

Atezolizumab and Bevacizumab (IMbravel50 -
NCT03434379)

e Study Design: A Phase 3, open-label, multicenter, randomized study.[6][7]

o Patient Population: Patients with untreated, locally advanced or metastatic HCC. Key
inclusion criteria included Child-Pugh class A liver function and an ECOG performance status
of 0 or 1.[7]

¢ Intervention: Patients were randomized 2:1 to receive either atezolizumab (1200 mg IV every
3 weeks) plus bevacizumab (15 mg/kg IV every 3 weeks) or sorafenib (400 mg orally twice
daily).[7]

e Co-Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as
assessed by an independent review facility according to RECIST v1.1.[8]

Sorafenib (SHARP Trial - NCT00105443)

o Study Design: A Phase 3, multinational, randomized, double-blind, placebo-controlled trial.[9]

» Patient Population: Patients with advanced HCC who had not received prior systemic
therapy and had well-preserved liver function (Child-Pugh A).[9]

 Intervention: Patients were randomized to receive either sorafenib (400 mg orally twice daily)
or a matching placebo.[10]

e Primary Endpoint: Overall Survival (OS).[9]

e Secondary Endpoints: Time to progression.

Lenvatinib (REFLECT Trial - NCT01761266)

o Study Design: A Phase 3, multicenter, randomized, open-label, non-inferiority trial.[11]
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» Patient Population: Patients with unresectable HCC and no prior systemic therapy. Patients
with =50% liver occupation or main portal vein invasion were excluded.[12]

« Intervention: Patients were randomized to receive either lenvatinib (12 mg or 8 mg once daily
based on body weight) or sorafenib (400 mg twice daily).[13]

e Primary Endpoint: Overall Survival (OS), tested for non-inferiority.[12]

e Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate
(ORR), tested for superiority.[12]

Mandatory Visualization
TPST-1120 Mechanism of Action: PPARa Signaling
Pathway Inhibition

TPST-1120 is a selective antagonist of PPARa, a nuclear receptor and transcription factor that
plays a key role in fatty acid oxidation (FAO). In many cancers, including HCC, tumor cells
upregulate FAO to support their rapid growth and proliferation. By inhibiting PPARa, TPST-
1120 disrupts this metabolic pathway, leading to a dual anti-tumor effect: direct inhibition of
tumor cell growth and modulation of the tumor microenvironment to become more favorable for
an anti-cancer immune response.
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TPST-1120 Signaling Pathway Inhibition
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Caption: Inhibition of PPARa by TPST-1120 disrupts tumor cell metabolism and reduces
immune suppression.

Experimental Workflow: First-Line HCC Clinical Trial
Design

The following diagram illustrates a generalized workflow for the randomized clinical trials
discussed in this guide, comparing an investigational therapy to the standard of care in
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previously untreated advanced HCC patients.

Generalized First-Line HCC Clinical Trial Workflow

Untreated Advanced
HCC Patients

Arm A: Arm B:

Investigational Therapy Standard of Care (SoC)
(e.g., TPST-1120 + SoC) (e.g., Atezolizumab + Bevacizumab)
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Caption: A typical randomized controlled trial design for evaluating new first-line therapies in
HCC.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1666370?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666370?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Co.m'paratli\./e

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]
2. tempesttx.com [tempesttx.com]

3. PPARs: Interference with Warburg' Effect and Clinical Anticancer Trials - PMC
[pmc.ncbi.nlm.nih.gov]

. ClinicalTrials.gov [clinicaltrials.gov]

. onclive.com [onclive.com]

. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
. ascopubs.org [ascopubs.org]

. ClinicalTrials.gov [clinicaltrials.gov]

© 00 N o o b

. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma:
Subanalyses of a phase Il trial - PMC [pmc.ncbi.nlm.nih.gov]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for
the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset -
PMC [pmc.ncbi.nim.nih.gov]

12. REFLECT study design: LENVIMA® (lenvatinib) in uHCC [lenvimahcp.com]

13. Safety and efficacy of lenvatinib by starting dose based on body weight in patients with
unresectable hepatocellular carcinoma in REFLECT - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Independent Validation of TPST-1120 Data: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666370#independent-validation-of-published-a-
1120-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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